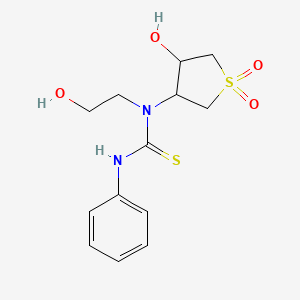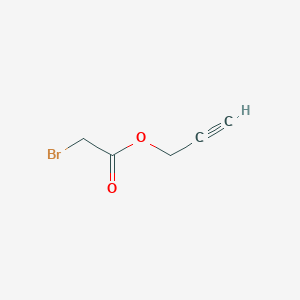![molecular formula C15H16F3NO5 B12115535 3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]- CAS No. 893725-61-6](/img/structure/B12115535.png)
3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]- is a synthetic organic compound characterized by the presence of a piperidine ring, a carboxylic acid group, and a trifluoromethoxy-substituted phenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]- typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Attachment of the Phenoxyacetyl Moiety: The phenoxyacetyl group is introduced through an acylation reaction, often using an acid chloride or anhydride in the presence of a base.
Substitution with Trifluoromethoxy Group: The trifluoromethoxy group is typically introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the phenoxyacetyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethoxy group.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the phenoxyacetyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethoxy group is known to enhance the bioactivity of many compounds.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the trifluoromethoxy group often improves the pharmacokinetic properties of drugs, such as metabolic stability and membrane permeability.
Industry
In the industrial sector, this compound may be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]- would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
3-Piperidinecarboxylic acid: Lacks the phenoxyacetyl and trifluoromethoxy groups, resulting in different chemical properties and applications.
1-Acetyl-3-piperidinecarboxylic acid:
4-(Trifluoromethoxy)phenoxyacetic acid: Contains the trifluoromethoxy and phenoxyacetic moieties but lacks the piperidine ring.
Uniqueness
The combination of the piperidine ring, carboxylic acid group, phenoxyacetyl moiety, and trifluoromethoxy group in 3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]- makes it unique. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
893725-61-6 |
|---|---|
Molecular Formula |
C15H16F3NO5 |
Molecular Weight |
347.29 g/mol |
IUPAC Name |
1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H16F3NO5/c16-15(17,18)24-12-5-3-11(4-6-12)23-9-13(20)19-7-1-2-10(8-19)14(21)22/h3-6,10H,1-2,7-9H2,(H,21,22) |
InChI Key |
JXDZMEDULKALFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-](/img/structure/B12115455.png)
![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)
![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12115504.png)
![3-Chloro-4-isopropoxy-[1,2,5]thiadiazole](/img/structure/B12115517.png)

![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine](/img/structure/B12115537.png)
![4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B12115539.png)

![Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-](/img/structure/B12115545.png)
